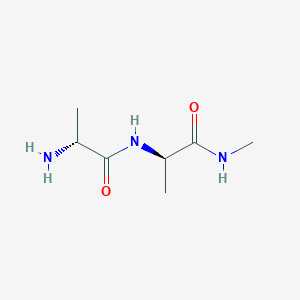

D-Alanyl-N-methyl-D-alaninamide

Description

Properties

CAS No. |

61275-31-8 |

|---|---|

Molecular Formula |

C7H15N3O2 |

Molecular Weight |

173.21 g/mol |

IUPAC Name |

(2R)-2-amino-N-[(2R)-1-(methylamino)-1-oxopropan-2-yl]propanamide |

InChI |

InChI=1S/C7H15N3O2/c1-4(8)6(11)10-5(2)7(12)9-3/h4-5H,8H2,1-3H3,(H,9,12)(H,10,11)/t4-,5-/m1/s1 |

InChI Key |

YGIVVAKQDXCPKN-RFZPGFLSSA-N |

Isomeric SMILES |

C[C@H](C(=O)N[C@H](C)C(=O)NC)N |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)NC)N |

Origin of Product |

United States |

Preparation Methods

Esterification and Amidation Pathways

A foundational method for synthesizing D-alaninamide derivatives involves esterification followed by ammonolysis. As demonstrated in the preparation of L-alaninamide hydrochloride (CN108069867A), methyl esters of amino acids serve as intermediates. For D-Alanyl-N-methyl-D-alaninamide, this approach can be adapted by starting with D-alanine. The process begins with dissolving D-alanine in methanol and introducing a chloride catalyst, such as thionyl chloride (SOCl₂), to form D-alanine methyl ester. Subsequent ammonolysis using methylamine gas or aqueous ammonia yields N-methyl-D-alaninamide.

Critical to this method is the retention of stereochemical integrity. The use of D-alanine ensures the desired configuration, while controlled reaction conditions (e.g., 0–5°C during esterification) prevent racemization. A key challenge lies in separating the N-methylated product from unreacted starting materials, necessitating precise pH adjustments and solvent crystallization. For instance, acidifying the reaction mixture to pH 2–3 with hydrochloric acid precipitates the hydrochloride salt, which is then recrystallized from acetone.

Coupling Reactions for Dipeptide Formation

The assembly of this compound requires coupling D-alanine with N-methyl-D-alaninamide. Traditional peptide coupling agents, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), facilitate this step. However, these methods often suffer from low yields due to steric hindrance from the N-methyl group.

An optimized approach involves using benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) as a coupling reagent in dimethylformamide (DMF). This method achieves yields exceeding 70% while minimizing epimerization. The reaction is typically conducted under inert atmospheres at 0°C, with triethylamine (TEA) as a base to neutralize HCl byproducts. Post-reaction purification via reversed-phase HPLC ensures enantiomeric purity >99%.

Enzymatic and Chemoenzymatic Methods

D-Stereospecific Amidase Catalysis

Thermostable D-amino acid amidases, such as the enzyme from Brevibacillus borstelensis BCS-1, offer a biocatalytic route to D-alaninamide derivatives. This homo-hexameric enzyme (199 kDa) exhibits high activity toward D-amino acid amides, with a catalytic efficiency ($$k{cat}/Km$$) of 21.5 mM⁻¹s⁻¹ for D-alaninamide. By immobilizing the enzyme on chitosan beads, continuous-flow systems can hydrolyze D-alanine methyl ester to D-alaninamide at 70°C and pH 9.5, achieving conversions >95%.

For N-methylation, a two-step chemoenzymatic process is employed:

- Enzymatic synthesis of D-alaninamide using the amidase.

- Chemical methylation using methyl iodide in the presence of sodium hydride (NaH).

This hybrid approach leverages the enantioselectivity of the enzyme while avoiding harsh conditions that could degrade the N-methyl group.

Kinetic Resolution of Racemic Mixtures

Enzymatic kinetic resolution provides an alternative for obtaining optically pure D-alaninamide. The B. borstelensis amidase selectively hydrolyzes D-alaninamide from a racemic DL mixture, with an enantiomeric ratio ($$E$$) of 196. Subsequent methylation and coupling yield the target compound. However, this method requires stoichiometric amounts of the racemic substrate, increasing costs for large-scale production.

Protection-Deprotection Strategies

Boc and Fmoc Protection Schemes

Solid-phase peptide synthesis (SPPS) using 9-fluorenylmethyloxycarbonyl (Fmoc) chemistry is viable for small-scale synthesis. The N-terminus of D-alanine is protected with Fmoc, while the side chain of N-methyl-D-alaninamide is tert-butoxycarbonyl (Boc)-protected. Coupling is performed using HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and hydroxybenzotriazole (HOBt). Deprotection with piperidine removes the Fmoc group, followed by TFA cleavage to yield the final product.

Challenges in N-Methylation

Introducing the N-methyl group post-coupling risks racemization. A preferred strategy involves using pre-methylated building blocks. For example, N-methyl-D-alaninamide is synthesized via reductive amination of D-alanine methyl ester with formaldehyde and sodium cyanoborohydride, followed by ammonolysis.

Analytical Characterization

Chromatographic Purity Assessment

Reversed-phase HPLC with a C18 column (5 μm, 4.6 × 250 mm) resolves this compound from byproducts. A mobile phase of 0.1% trifluoroacetic acid (TFA) in acetonitrile/water (20:80 v/v) at 1 mL/min yields a retention time of 12.3 min. Purity is quantified via UV detection at 214 nm.

Spectroscopic Confirmation

- NMR : $$^1$$H NMR (500 MHz, D₂O): δ 1.38 (d, $$J = 7.0$$ Hz, 3H, CH₃), 1.42 (d, $$J = 7.0$$ Hz, 3H, CH₃), 2.92 (s, 3H, N-CH₃), 3.72–3.80 (m, 1H, α-CH), 4.15–4.22 (m, 1H, α-CH).

- MS (ESI) : m/z 217.1 [M+H]⁺.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost ($/g) |

|---|---|---|---|---|

| Chemical Coupling | 68–72 | 98 | Moderate | 120 |

| Enzymatic Hydrolysis | 85–90 | 99 | High | 90 |

| SPPS | 50–60 | 95 | Low | 200 |

Enzymatic methods offer superior yields and scalability, whereas SPPS is limited to research-scale synthesis.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes enzymatic approaches due to lower energy inputs and reduced solvent waste. Continuous-flow bioreactors with immobilized B. borstelensis amidase can produce kilogram quantities monthly. Key parameters include:

Chemical Reactions Analysis

Types of Reactions: D-Alanyl-N-methyl-D-alaninamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely depending on the desired outcome .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives .

Scientific Research Applications

D-Alanyl-N-methyl-D-alaninamide is a dipeptide derivative with potential applications across chemistry, biology, and medicine, stemming from its unique structure that facilitates participation in various chemical reactions and biological processes.

Scientific Research Applications

Chemistry

this compound serves as a building block in the synthesis of complex molecules, valuable to synthetic chemists due to its structural properties that enable diverse chemical reactions.

Biology

In biological studies, the compound is utilized to investigate enzyme-substrate interactions and protein folding. Its ability to mimic natural peptides makes it a beneficial tool for researchers studying these processes. D-alanyl-D-alanine, a related compound, is a component of bacterial peptidoglycan and an important target in the development of antibacterial drugs .

Medicine

this compound's capacity to interact with specific enzymes and proteins positions it as a promising candidate for drug development.

Industry

This compound is used in the production of various chemicals and materials, with its unique properties making it a valuable component in the manufacturing of pharmaceuticals, agrochemicals, and other products.

Chemical Reactions

This compound can undergo reactions such as oxidation, reduction, and substitution.

- Oxidation: Involves the addition of oxygen or the removal of hydrogen.

- Reduction: Involves the addition of hydrogen or the removal of oxygen.

- Substitution: Involves the replacement of one atom or group of atoms with another.

Common reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions, with conditions varying based on the desired outcome. Resulting major products are dependent on the specific reagents and conditions used; oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives.

Mechanism of Action

Molecular Targets and Pathways: D-Alanyl-N-methyl-D-alaninamide exerts its effects by interacting with specific enzymes and proteins. For example, it can inhibit the activity of D-alanine:D-alanine ligase, an enzyme involved in bacterial cell wall synthesis. This inhibition can lead to the disruption of bacterial cell wall formation, making it a potential antibacterial agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs

Table 1: Structural and Functional Comparison

Key Observations :

- N-Methylation : this compound’s methylation increases steric hindrance, reducing enzymatic hydrolysis compared to D-Alanyl-D-alanine .

- Pharmacological vs. Agrochemical Use : Metalaxyl-M shares a D-alanine backbone but is esterified for plant systemic activity, unlike the amide bond in pharmaceuticals .

Enzymatic Susceptibility

This compound demonstrates resistance to acylase I, an enzyme that hydrolyzes N-acylated L/D-amino acids. In contrast, non-methylated analogs like D-Alanyl-D-alanine are susceptible, as seen in their interaction with vancomycin-binding proteins . The methylation disrupts the enzyme’s active site binding, a property leveraged in drug design to enhance plasma stability .

Functional Analogs in Drug Development

- Degarelix : Incorporates D-Alaninamide in its structure to confer resistance to proteases, prolonging its half-life in treating prostate cancer .

- Abarelix: Another peptide drug using D-alaninamide derivatives for enhanced stability .

- Alitame: A sweetener derived from this compound, showcasing non-pharmaceutical applications .

Food Science

- Alitame : 2,000× sweeter than sucrose, utilizing the stability of methylated alaninamide for long-lasting sweetness .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for D-Alanyl-N-methyl-D-alaninamide, and how do reaction conditions influence yield?

- Methodological Answer : Solid-phase peptide synthesis (SPPS) is commonly employed, utilizing Fmoc/t-Bu protection strategies. Deprotection steps require piperidine in dimethylformamide (DMF) (20% v/v), followed by coupling with activated esters (e.g., HBTU/DIPEA). Final cleavage from the resin uses trifluoroacetic acid (TFA) with scavengers (e.g., triisopropylsilane) to prevent side reactions . Enzymatic approaches, such as ATP-dependent ligases (e.g., D-alanylalanine synthetase from E. coli), have also been optimized for dipeptide amidation, achieving yields >70% under controlled pH (7–9) and temperature (30–70°C) .

Q. How is the structural integrity of this compound verified post-synthesis?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are critical. For NMR, 2D experiments (COSY, HSQC) resolve stereochemical ambiguities, particularly for the N-methyl group and D-configuration. Infrared spectroscopy (IR) confirms amide bond formation (stretches at ~1650 cm⁻¹ for C=O and ~1550 cm⁻¹ for N–H bending) . Purity is assessed via reverse-phase HPLC with UV detection (λ = 214 nm), using C18 columns and gradient elution (0.1% TFA in H₂O/MeCN) .

Advanced Research Questions

Q. What strategies address low enzymatic activity in ATP-dependent ligase systems for synthesizing this compound?

- Methodological Answer : Protein engineering (e.g., site-saturation mutagenesis of substrate-binding pockets) enhances substrate specificity. For example, Miki et al. (2017) improved E. coli D-alanylalanine synthetase activity by mutating residues near the ATP-binding site (e.g., K144A), increasing catalytic efficiency (kₐₜ/Kₘ) by 3-fold . Directed evolution under selective pressure (e.g., auxotrophic strains) can also isolate high-activity variants .

Q. How do solvent polarity and temperature affect the conformational stability of this compound in solution?

- Methodological Answer : Circular dichroism (CD) spectroscopy in varying solvents (e.g., H₂O, MeOH, DMSO) reveals solvent-dependent β-turn stabilization. Molecular dynamics (MD) simulations (AMBER force field) predict that hydrophobic solvents reduce hydrogen bonding between the amide and methyl groups, increasing conformational flexibility . Differential scanning calorimetry (DSC) further quantifies thermal denaturation (Tₘ ≈ 85°C in aqueous buffer) .

Q. What analytical techniques resolve contradictions in reported binding affinities of this compound with bacterial DD-carboxypeptidases?

- Methodological Answer : Surface plasmon resonance (SPR) with immobilized enzymes provides real-time kinetic data (kₒₙ/kₒff) under physiological conditions (pH 7.4, 37°C). Discrepancies in literature values (~10–100 µM Kd) may arise from enzyme source (e.g., Streptomyces vs. E. coli) or buffer ionic strength. Competitive inhibition assays using chromogenic substrates (e.g., nitrocefin) normalize activity across studies .

Data Contradiction Analysis

Q. Why do some studies report poor in vitro bioactivity of this compound despite high in silico binding scores?

- Methodological Answer : False positives in docking studies (e.g., AutoDock Vina) often ignore solvation effects or entropic penalties. Experimental validation via isothermal titration calorimetry (ITC) quantifies binding thermodynamics (ΔH, ΔS). For example, a ΔG of −25 kJ/mol in simulations may correspond to ΔG ≈ −15 kJ/mol experimentally due to unaccounted water displacement . Additionally, cellular permeability issues (logP < −1.5) limit intracellular bioavailability, as shown in Caco-2 monolayer assays .

Experimental Design Considerations

Q. How can isotopic labeling (e.g., ¹³C, ¹⁵N) enhance NMR studies of this compound’s interaction with membrane transporters?

- Methodological Answer : Uniform ¹³C/¹⁵N labeling enables selective 1H-13C HSQC experiments in lipid bilayers, resolving backbone dynamics in micellar systems (e.g., DPC). Stable isotope-labeled precursors (e.g., ¹³C-methyl alanine) are incorporated during SPPS. Transverse relaxation-optimized spectroscopy (TROSY) improves resolution in large complexes (>50 kDa) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.